ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and is further functionalized with various substituents, including an isochromenyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions, including acylation, esterification, and cyclization.
Acylation: The benzothiophene core can be acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).
Cyclization: The isochromenyl group can be introduced through a cyclization reaction involving a phenyl-substituted precursor and a suitable cyclizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 6-methyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group but has a different core structure.
6-methyl-4-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar ester and phenyl group but differs in the heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27NO5S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H27NO5S/c1-3-33-28(32)24-21-11-9-16(2)13-23(21)35-26(24)29-25(30)18-10-12-20-19(14-18)15-22(34-27(20)31)17-7-5-4-6-8-17/h4-8,10,12,14,16,22H,3,9,11,13,15H2,1-2H3,(H,29,30) |
InChI Key |
QUUUROHMOGNVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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